
Benzeneseleninic acid, 2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneseleninic acid, 2,4,6-trimethyl- is an organoselenium compound with the molecular formula C9H10O2Se. It is a derivative of benzeneseleninic acid, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzeneseleninic acid, 2,4,6-trimethyl- can be synthesized through several methods. One common approach involves the oxidation of 2,4,6-trimethylbenzeneselenol using hydrogen peroxide or other oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of benzeneseleninic acid, 2,4,6-trimethyl- often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified through crystallization or distillation techniques to achieve the required purity for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneseleninic acid, 2,4,6-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form seleninic anhydrides or other higher oxidation state selenium compounds.
Reduction: The compound can be reduced to 2,4,6-trimethylbenzeneselenol using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the selenium atom acts as an electrophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Seleninic anhydrides, selenoxides.
Reduction: 2,4,6-trimethylbenzeneselenol.
Substitution: Various substituted benzeneseleninic acid derivatives.
Applications De Recherche Scientifique
Benzeneseleninic acid, 2,4,6-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the introduction of selenium into organic molecules. It is also employed in the synthesis of selenoethers and selenoesters.
Biology: Investigated for its potential antioxidant properties and its role in redox biology. It is used in studies related to selenium’s biological functions and its incorporation into biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of benzeneseleninic acid, 2,4,6-trimethyl- involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to participate in various chemical transformations. In biological systems, it can interact with thiol groups in proteins, leading to the formation of selenenyl sulfides and influencing redox signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneseleninic acid: The parent compound without the methyl substitutions.
2,4,6-Trimethylbenzeneselenol: The reduced form of benzeneseleninic acid, 2,4,6-trimethyl-.
Seleninic anhydrides: Higher oxidation state derivatives of benzeneseleninic acid.
Uniqueness
Benzeneseleninic acid, 2,4,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and stability. The methyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the compound’s redox properties make it a valuable tool in both synthetic and biological applications.
Propriétés
Numéro CAS |
65252-75-7 |
|---|---|
Formule moléculaire |
C9H12O2Se |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzeneseleninic acid |
InChI |
InChI=1S/C9H12O2Se/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
BVSDNGZWFSHYPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Se](=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


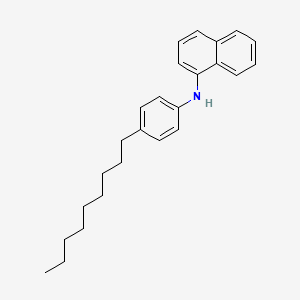
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
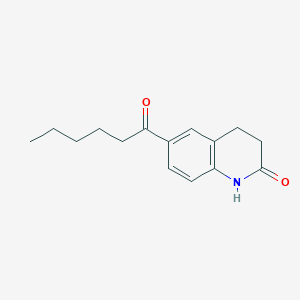
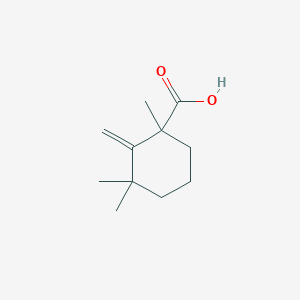
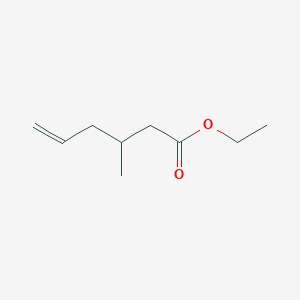

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
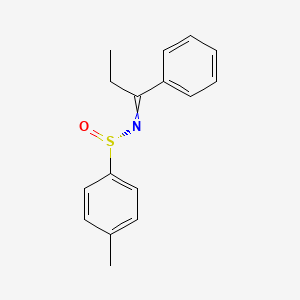
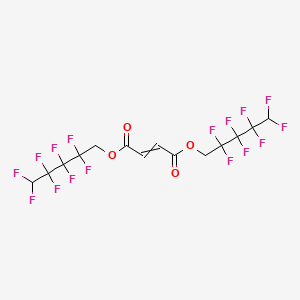
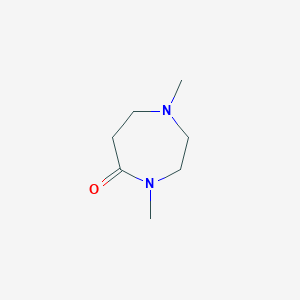
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
